molecular formula C19H19F3N6O2 B4583391 N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B4583391
M. Wt: 420.4 g/mol
InChI Key: ISTMIIYWWQLENJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound that features a trifluoromethyl group, a triazolopyridazine ring, and a piperidine carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O2/c1-30-14-4-2-13(3-5-14)23-17(29)12-8-10-27(11-9-12)16-7-6-15-24-25-18(19(20,21)22)28(15)26-16/h2-7,12H,8-11H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTMIIYWWQLENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenolic derivatives, while nucleophilic substitution of the trifluoromethyl group can lead to a variety of substituted products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. The triazolopyridazine ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)pyrazolo[3,4-b]pyridine-6-yl]piperidine-4-carboxamide
  • N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)imidazo[1,2-b]pyridazine-6-yl]piperidine-4-carboxamide

Uniqueness

N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct pharmacological properties and reactivity compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the key steps and optimal conditions for synthesizing N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide?

  • Methodology :

  • Step 1 : Coupling of the triazolopyridazine core with the piperidine-carboxamide moiety under Buchwald-Hartwig amination conditions, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 80–100°C .
  • Step 2 : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or amide coupling, requiring anhydrous solvents (e.g., DMF or dichloromethane) and bases like K₂CO₃ .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product .
    • Critical Parameters : Temperature control (±2°C) and moisture-free environments are essential to prevent side reactions (e.g., hydrolysis of trifluoromethyl groups) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm; trifluoromethyl carbon at δ 120–125 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~506.2) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What preliminary biological screening methods are recommended to assess its therapeutic potential?

  • In Vitro Assays :

  • Kinase Inhibition : Screen against kinase panels (e.g., BRD4, EGFR) using fluorescence polarization or ADP-Glo™ assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations .
    • Target Engagement : Cellular thermal shift assays (CETSA) to confirm binding to intended targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s efficacy?

  • Strategy :

  • Core Modifications : Replace the trifluoromethyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to modulate binding affinity .
  • Piperidine Ring Adjustments : Test substituents at the piperidine carboxamide (e.g., alkyl vs. aryl groups) to enhance solubility or target selectivity .
    • Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent effects with activity trends observed in vitro .

Q. What advanced techniques are used to elucidate its interaction mechanisms with biological targets?

  • Biophysical Methods :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐₙ, kₒff) to receptors like BRD4 .
  • X-ray Crystallography : Resolve co-crystal structures with target proteins to identify key binding motifs (e.g., hydrogen bonds with the triazole ring) .
    • Transcriptomic Profiling : RNA-seq to track downstream effects (e.g., c-Myc downregulation in cancer cells) after treatment .

Q. How should researchers address contradictions in biological activity data across structurally similar analogs?

  • Case Example : If analog A shows potent activity in kinase assays but analog B (with a -Cl substituent) is inactive:

  • Hypothesis Testing :

Evaluate solubility differences (logP measurements) affecting cellular uptake .

Assess metabolic stability (e.g., liver microsome assays) to rule out rapid degradation .

  • Experimental Validation : Use isothermal titration calorimetry (ITC) to compare binding thermodynamics between analogs and targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

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